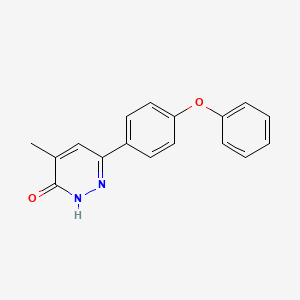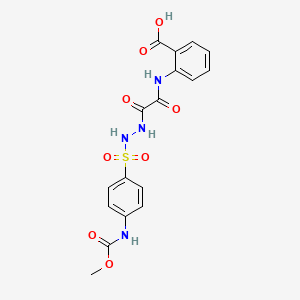
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one is an organic compound with a complex structure that includes a pyridazinone core substituted with a methyl group and a phenoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable diketones or ketoesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
科学研究应用
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, or metabolism.
相似化合物的比较
Similar Compounds
- 5-methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
- 5-methyl-3-(4-phenoxyphenyl)imino-1,3-dihydro-2H-indol-2-one
Uniqueness
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one is unique due to its specific substitution pattern and the presence of both a pyridazinone core and a phenoxyphenyl group. This combination of structural features may confer unique properties, such as specific binding affinities or reactivity profiles, that distinguish it from other similar compounds.
属性
CAS 编号 |
68195-42-6 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC 名称 |
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H14N2O2/c1-12-11-16(18-19-17(12)20)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20) |
InChI 键 |
ZLUFQRQTZANRJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NNC1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)







![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)


